MI-389

PROTAC Leukemia GSPT1

MI-389 is a sunitinib-derived PROTAC that degrades GSPT1, not RTKs, offering an orthogonal tool to distinguish GSPT1 loss-of-function from kinase inhibition. Validated for acute GSPT1 depletion at 100 nM in leukemia cells. Ideal as a CRBN-dependent degradation control and for benchmarking novel PROTACs. Ensure your research differentiates this unique mechanism.

Molecular Formula C35H35FN6O6
Molecular Weight 654.7 g/mol
Cat. No. B10821854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMI-389
Molecular FormulaC35H35FN6O6
Molecular Weight654.7 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1C(=O)NCCCCCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)C)C=C5C6=C(C=CC(=C6)F)NC5=O
InChIInChI=1S/C35H35FN6O6/c1-18-26(17-23-22-16-20(36)10-11-24(22)40-31(23)44)39-19(2)29(18)33(46)38-15-6-4-3-5-14-37-25-9-7-8-21-30(25)35(48)42(34(21)47)27-12-13-28(43)41-32(27)45/h7-11,16-17,27,37,39H,3-6,12-15H2,1-2H3,(H,38,46)(H,40,44)(H,41,43,45)/b23-17-
InChIKeyVXBLUAKQWQJPAD-QJOMJCCJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MI-389: A PROTAC GSPT1 Degrader Derived from Sunitinib for Targeted Protein Degradation Research


The compound N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, commonly known as MI-389, is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) molecule [1]. It is a phthalimide-based degrader, incorporating a cereblon (CRBN) E3 ligase ligand, a flexible hexyl linker, and a warhead derived from the multi-targeted receptor tyrosine kinase (RTK) inhibitor sunitinib [1]. Rather than inhibiting kinase activity, MI-389 is engineered to induce the selective, CRL4^CRBN E3 ligase-dependent degradation of the translation termination factor G1 to S phase transition 1 (GSPT1) [1].

Why MI-389's Unique Degradation Profile Cannot Be Assumed from its Parent Ligand Sunitinib


Despite being structurally derived from the multi-targeted kinase inhibitor sunitinib, MI-389 possesses a fundamentally different and orthogonal mechanism of action. While sunitinib functions as a competitive ATP-competitive inhibitor of several RTKs [1], MI-389 is a chemical degrader that recruits the CRL4^CRBN E3 ubiquitin ligase to its target [1]. Crucially, MI-389 does not degrade the intended RTK targets of its sunitinib warhead. Instead, it potently degrades GSPT1, a protein not targeted by sunitinib [1]. This 'off-target' degradation event is the primary driver of MI-389's cellular phenotype and is not shared by the parent inhibitor, sunitinib, or other kinase inhibitors [1]. Therefore, substituting MI-389 with sunitinib or another RTK inhibitor will not reproduce its unique GSPT1-degrading biology.

MI-389 Quantitative Differentiation Evidence: Degradation Potency and Cellular Efficacy


Comparative Antiproliferative Potency of MI-389 and Sunitinib in Leukemia Cells

In MOLT-4 acute lymphoblastic leukemia (ALL) cells, the PROTAC degrader MI-389 exhibits comparable antiproliferative activity to its parent kinase inhibitor, sunitinib. The half-maximal effective concentration (EC50) for inhibiting cell growth over 72 hours was determined to be 21.3 nM for MI-389, compared to 17.3 nM for sunitinib . This indicates that despite a complete shift in mechanism from kinase inhibition to targeted protein degradation, MI-389 retains potent single-agent efficacy in this cellular context.

PROTAC Leukemia GSPT1 Sunitinib Antiproliferative

MI-389 Induces Complete GSPT1 Protein Degradation at 100 nM

MI-389 induces a robust, dose-dependent destabilization of its target protein, GSPT1. In cellular assays, treatment with MI-389 leads to a rapid loss of GSPT1 protein levels, achieving complete depletion at a concentration of 100 nM after 72 hours . This demonstrates a clear, quantifiable biomarker response that confirms target engagement and the functional consequence of PROTAC-mediated degradation.

PROTAC Target Engagement GSPT1 Protein Degradation Dose-Response

MI-389's Mechanism of Action is Strictly Dependent on CRL4^CRBN E3 Ligase Recruitment

The degradation of GSPT1 by MI-389 is contingent upon the recruitment of the CRL4^CRBN E3 ubiquitin ligase complex. This dependency was confirmed by orthogonal target identification and is consistent with its design as a CRBN-based PROTAC [1]. This class-level mechanism distinguishes MI-389 from other GSPT1 modulators, such as direct molecular glues like CC-90009, which also recruit CRBN but often with different structural requirements and degradation profiles [2].

PROTAC Mechanism of Action CRBN E3 Ligase GSPT1

Optimal Research Applications for MI-389 Based on Validated Evidence


Investigating the Functional Consequences of GSPT1 Loss in Leukemia Models

MI-389 is a validated chemical tool for inducing rapid and complete depletion of the translation termination factor GSPT1 in hematological cancer cell lines, with complete protein loss observed at 100 nM [1]. This makes it ideal for acute loss-of-function studies to dissect the role of GSPT1 in translation regulation, cell cycle progression, and survival in leukemia cells. Researchers can use the defined EC50 of 21.3 nM for antiproliferative effects as a guide for dosing in these functional assays [1].

Differentiating Kinase Inhibition from Targeted Protein Degradation Phenotypes

Because MI-389 is a degrader derived from a kinase inhibitor but operates via a distinct mechanism, it serves as a powerful control compound. It allows researchers to differentiate biological responses that are specific to RTK inhibition (elicited by sunitinib) from those resulting from GSPT1 degradation (elicited by MI-389) [1]. This is particularly valuable in cell lines where both RTKs and GSPT1 play important roles, as it helps deconvolute complex pharmacological responses.

Benchmarking and Quality Control in PROTAC Discovery Programs

As a well-characterized CRBN-recruiting PROTAC with a clearly defined target (GSPT1) and established cellular potency [1], MI-389 can serve as a valuable positive control and benchmarking standard in the development and optimization of novel PROTAC molecules. Its activity can be used to validate assay systems for detecting targeted protein degradation (e.g., western blotting for GSPT1 depletion at 100 nM) or to compare the cellular permeability and degradation efficiency of newly designed heterobifunctional molecules.

Mechanistic Studies of CRBN-Dependent Degradation

MI-389's strict dependence on the CRL4^CRBN E3 ligase for GSPT1 degradation [1] makes it a useful tool for studying the fundamental mechanisms of CRBN-mediated ubiquitination and proteasomal degradation. It can be used in experiments involving CRBN knockout cells, proteasome inhibitors, or neddylation pathway inhibitors to confirm the canonical PROTAC mechanism of action and to probe the downstream cellular effects of hijacking the CRL4^CRBN complex.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for MI-389

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.